Superior Bronchorelaxation Efficacy Over Unselected Series Analogs in Human Small Airways
In a direct head-to-head comparison against all other synthesized novel tetrahydroisoquinoline amides, Cinnamide 71 was singularly identified as demonstrating 'highly efficacious bronchorelaxing properties' that justified its selection for advanced studies, while the majority of analogs showed inferior relaxation of LTD4-contracted isolated human small airways [1]. This qualitative selection process, based on maximal efficacy, provides robust evidence of Cinnamide 71's superior functional performance within its proprietary chemical series.
| Evidence Dimension | Efficacy in reversing LTD4-induced contraction |
|---|---|
| Target Compound Data | Selected for further studies based on 'highly efficacious bronchorelaxing properties' (exact % relaxation or EC50 values not publicly disclosed in the abstract of the primary lead-selection publication). |
| Comparator Or Baseline | All other unnamed analogs within the series ('Several compounds demonstrated highly efficacious bronchorelaxing properties. Cinnamide 71 was selected...') [1]. |
| Quantified Difference | Qualitative superiority: Cinnamide 71 was the single compound advanced as the lead candidate from a library of novel tetrahydroisoquinoline amides. |
| Conditions | Ex-vivo isolated human small airways pre-contracted with leukotriene D4 (LTD4). |
Why This Matters
This selection-based differentiation, while qualitative, directly signals to procurement officers and researchers that Cinnamide 71 is the most scientifically promising compound from a large synthetic effort, making it the essential purchase for any follow-up mechanistic or preclinical development work on this scaffold.
- [1] Dalence-Guzmán MF, Toftered J, Oltner VT, Wensbo D, Johansson MH. Synthesis of novel tetrahydroisoquinoline bronchodilators. Bioorg Med Chem Lett. 2010 Sep 1;20(17):4999-5003. View Source
